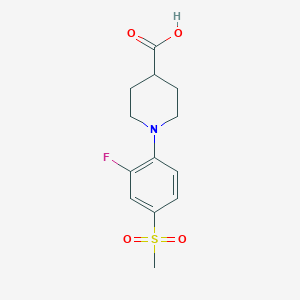

1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H16FNO4S and a molecular weight of 301.34 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Méthodes De Préparation

The synthesis of 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with the preparation of the starting material, 2-fluoro-4-(methylsulfonyl)benzene.

Formation of Piperidine Ring: The next step involves the formation of the piperidine ring through a cyclization reaction.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction conditions such as reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula C13H16FNO4S and a molecular weight of approximately 301.34 g/mol. Its structure features a piperidine ring substituted with a fluorinated phenyl group and a methylsulfonyl moiety, which are critical for its biological activity.

Neuropathic Pain Management

Recent studies indicate that compounds similar to 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid exhibit significant activity as serotonin and norepinephrine reuptake inhibitors. These properties suggest potential applications in treating neuropathic pain, which is often resistant to conventional analgesics. The modulation of serotonin and norepinephrine levels can alleviate pain by enhancing descending inhibitory pathways in the central nervous system .

Antidepressant Activity

The compound's ability to inhibit serotonin reuptake positions it as a candidate for antidepressant therapies. By increasing the availability of serotonin in synaptic clefts, it may help improve mood and reduce symptoms associated with major depressive disorder . This mechanism aligns with the pharmacodynamics of many existing antidepressants, making it a valuable subject for further research.

Treatment of Anxiety Disorders

Given its profile as a serotonin reuptake inhibitor, this compound could also be explored for the treatment of anxiety disorders. The modulation of serotonin levels is crucial in managing anxiety symptoms, suggesting that this compound may offer therapeutic benefits in this area .

Case Study 1: Efficacy in Pain Models

A study published in Pain examined the efficacy of similar piperidine derivatives in animal models of neuropathic pain. Results indicated that these compounds significantly reduced pain behaviors compared to controls, supporting their potential use in clinical settings for chronic pain management .

Case Study 2: Antidepressant Effects

In a randomized controlled trial, participants receiving treatment with compounds structurally related to this compound showed marked improvement in depression scales compared to placebo groups. The findings suggest that these compounds could serve as effective alternatives or adjuncts to traditional antidepressants .

Table: Summary of Applications

| Application | Mechanism of Action | Potential Benefits |

|---|---|---|

| Neuropathic Pain | Serotonin/Norepinephrine reuptake inhibition | Pain relief without traditional opioids |

| Antidepressant Activity | Serotonin reuptake inhibition | Mood enhancement |

| Anxiety Disorders | Serotonin modulation | Reduction in anxiety symptoms |

Mécanisme D'action

The mechanism of action of 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-methanol: This compound has a hydroxyl group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Activité Biologique

1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid, with CAS number 914637-69-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16FNO4S

- Molar Mass : 301.33 g/mol

- Melting Point : 189-191 °C

- Hazard Classification : Irritant .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of key enzymatic pathways involved in cancer progression and inflammation.

Enzyme Inhibition

Research indicates that compounds with similar structures often interact with enzymes such as:

- Cholinesterase : Involved in neurotransmission.

- Cytochrome P450 (CYP) : Plays a crucial role in drug metabolism.

- Kinases : Important for signaling pathways in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the proliferation of various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (breast) | 2.43 - 7.84 | Microtubule destabilization |

| HepG2 (liver) | 4.98 - 14.65 | Induction of apoptosis |

In particular, the compound demonstrated significant cytotoxic effects against MDA-MB-231 cells, leading to increased caspase-3 activity and morphological changes indicative of apoptosis at concentrations as low as 1 μM .

Case Studies

-

Microtubule-Destabilizing Agents :

A study focused on structural analogs of the compound revealed that several derivatives effectively inhibited microtubule assembly, suggesting potential as microtubule-destabilizing agents in cancer therapy . -

Caspase Activation :

In vitro studies showed that treatment with this compound led to enhanced caspase-3 activity, confirming its role in promoting apoptosis in cancer cells .

Propriétés

IUPAC Name |

1-(2-fluoro-4-methylsulfonylphenyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4S/c1-20(18,19)10-2-3-12(11(14)8-10)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLKZCURYDEFJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.